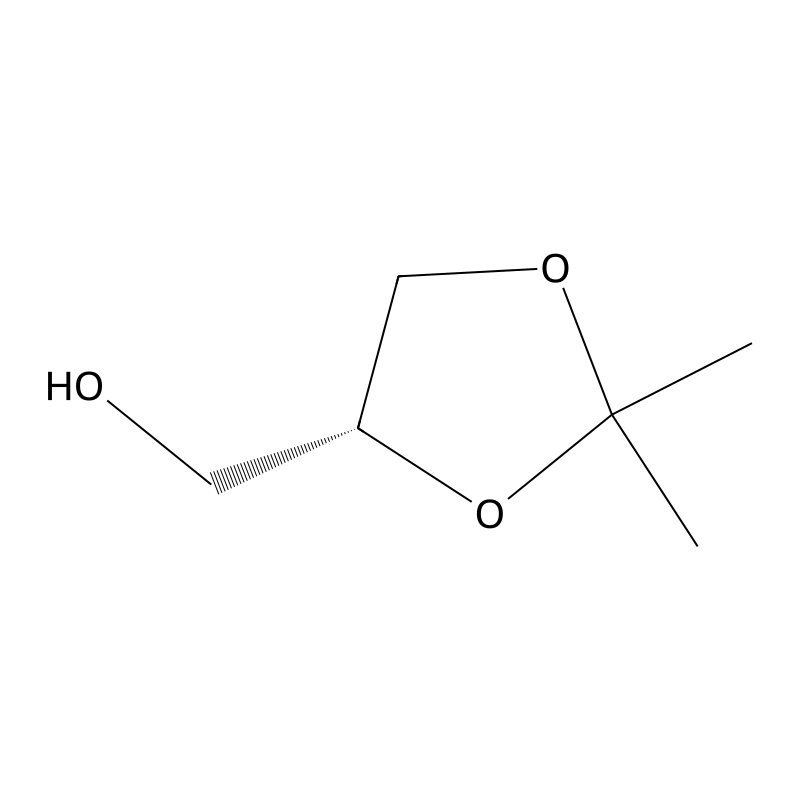

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol is a chiral compound with the molecular formula C₆H₁₂O₃ and a molecular weight of approximately 132.16 g/mol. It is characterized by a dioxolane ring structure, which contributes to its unique chemical properties. The compound is also known by several other names, including (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol and D-Acetone glycerol . Its structure features two methyl groups attached to the dioxolane ring, enhancing its steric hindrance and influencing its reactivity and interactions.

As a protecting group, Solketal reversibly reacts with a carbonyl group, forming a stable acetal that masks its reactivity. This allows for selective functionalization of other parts of the molecule without affecting the protected carbonyl. The deprotection process regenerates the free carbonyl group, allowing it to participate in further reactions [].

Protecting Group Chemistry:

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol acts as a protecting group for the hydroxyl group in various organic molecules. This temporary protection allows for selective modification of other functional groups within the molecule while keeping the hydroxyl group unreacted. After the desired modifications are complete, the protecting group can be removed to regenerate the free hydroxyl group. This technique is particularly valuable in carbohydrate chemistry for selectively modifying specific hydroxyl groups in complex sugar molecules [].

Synthesis of Chiral Building Blocks:

Due to its chirality, (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol serves as a valuable starting material for the synthesis of other chiral compounds. Its chiral carbon atom can be transferred to other molecules through various synthetic transformations, leading to the production of enantiopure products. This property makes it a crucial building block in the synthesis of various pharmaceuticals, natural products, and other chiral molecules [].

Glyceraldehyde Acetonide Precursor:

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol plays a significant role in the synthesis of (S)-glyceraldehyde acetonide, a key intermediate in carbohydrate synthesis. This compound serves as a protected form of glyceraldehyde, a crucial building block for many sugars. The presence of the protecting group allows for further manipulations of the molecule without affecting the sensitive aldehyde functionality [].

Other Applications:

Beyond the mentioned applications, (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol finds use in various other scientific research areas, including:

- Esterification: Reacting with carboxylic acids to form esters.

- Oxidation: Conversion to corresponding carbonyl compounds.

- Nucleophilic substitution: The hydroxyl group can be replaced by various nucleophiles under acidic or basic conditions.

These reactions highlight its potential utility in organic synthesis, particularly in the formation of more complex molecules.

Several synthetic routes have been developed for (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol:

- From Dicarbonyl Compounds: Utilizing dicarbonyl compounds and appropriate reagents to form the dioxolane ring.

- Reduction of Dioxolane Derivatives: Reducing corresponding dioxolane derivatives using reducing agents such as lithium aluminum hydride.

- Chiral Pool Synthesis: Employing chiral starting materials to ensure the formation of the desired enantiomer.

These methods emphasize the compound's accessibility for research purposes.

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol finds applications in various fields:

- Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Chemistry: Potential use in drug development due to its unique structural properties.

- Agrochemicals: Investigated for possible applications in agricultural formulations.

Several compounds share structural similarities with (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol:

The uniqueness of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol lies in its specific stereochemistry and functional groups that may confer distinct chemical reactivity and biological properties compared to these similar compounds.

Classical Synthetic Routes

Glycerol-Based Synthesis Pathways

The synthesis of (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol from glycerol represents one of the most established and widely investigated synthetic pathways [4]. This approach leverages the abundant availability of glycerol as a renewable feedstock, particularly from biodiesel production processes [8]. The glycerol-based synthesis involves the regioselective protection of the primary and secondary hydroxyl groups through acetalization reactions.

Phosphomolybdic acid has emerged as a highly effective catalyst for the glycerol-based synthesis, forming a distinctive blue-colored complex with glycerol in a 1:10 molar ratio [4]. This glycerolato complex demonstrates exceptional catalytic performance, achieving complete regiospecificity and yields exceeding 95% under mild reaction conditions [4]. The catalyst system exhibits remarkable stability and can be recycled up to ten times without observable loss of activity or regiospecificity [4].

Traditional glycerol-based synthesis methods typically employ homogeneous acid catalysts such as sulfuric acid or para-toluenesulfonic acid in combination with ketones [4]. These classical approaches require large excess of ketone and often operate under harsh conditions including elevated temperatures ranging from 130 to 200 degrees Celsius and reduced pressures between 25 to 110 kilopascals [25]. The conventional methods, while effective, present challenges in terms of catalyst separation and product purification.

Recent advances in glycerol transformation have demonstrated the potential for one-pot conversion processes using multifunctional catalysts that combine oxidative and acidic catalytic sites [36]. Silver-exchanged phosphomolybdic acid catalysts have shown exceptional performance in glycerol oxidation reactions, with total silver exchanged phosphomolybdic acid achieving 93% selectivity at 99% conversion under mild conditions of 60 degrees Celsius for 5 hours [36].

| Synthetic Method | Catalyst Type | Reaction Conditions | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Glycerol-based acetalization with acetone | Acid catalysts (H₂SO₄, p-TSA) | 25-80°C, atmospheric pressure | 85-95 | High |

| Direct glycerol condensation with aldehydes | Homogeneous acid catalysts | 130-200°C, 25-110 kPa | 90 | Complete |

| Phosphomolybdic acid catalyzed glycerol conversion | Phosphomolybdic acid | Room temperature, 1:10 molar ratio | >95 | Complete |

Acetalization Mechanisms with Acetone

The acetalization mechanism for the formation of (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol involves a well-characterized series of proton transfer steps, nucleophilic attacks, and leaving group dissociations [5]. The mechanism initiates with the protonation of the carbonyl group in acetone, significantly enhancing its electrophilic character and facilitating subsequent nucleophilic attack by the glycerol hydroxyl groups [5].

The mechanistic pathway proceeds through the formation of a hemiacetal intermediate, which undergoes rapid proton transfer reactions with available nucleophiles in the reaction medium [5]. This intermediate demonstrates inherent instability and serves as a transient species in the overall transformation [5]. The subsequent steps involve another proton transfer event that converts the hydroxyl group into an effective leaving group, followed by its dissociation and the formation of a positively charged oxonium intermediate [5].

The oxonium intermediate exhibits high reactivity toward nucleophilic species in the system, leading to a second nucleophilic attack by another hydroxyl group from the same glycerol molecule [5]. This intramolecular cyclization is thermodynamically favored due to the formation of the stable five-membered dioxolane ring system [5]. The final step involves deprotonation to yield the neutral acetalization product [5].

The stereochemical outcome of the acetalization reaction is governed by the inherent chirality of the glycerol starting material and the regioselectivity of the cyclization process [2]. Enzymatic approaches using lipases such as Rhizopus oryzae have demonstrated exceptional enantioselectivity, achieving yields of 91% with high optical purity [2]. The enzymatic methodology operates under mild conditions at 25 degrees Celsius and pH 7.2 over 16.5 hours [2].

Solvent-Free Synthetic Approaches

Solvent-free synthesis methodologies have gained significant attention due to their environmental benefits and operational simplicity [6]. Oxorhenium(V) oxazoline complexes have proven to be highly effective catalysts for the solvent-free condensation of diols with aldehydes to produce 1,3-dioxolanes [6]. These catalytic systems operate under neat conditions at reasonably mild temperatures, achieving excellent yields exceeding 90% [6].

The solvent-free approach offers several advantages including elimination of organic solvent waste, simplified product isolation procedures, and reduced environmental impact [6]. The reaction mechanism involves the coordination of the substrate molecules to the rhenium center, facilitating the acetalization process through Lewis acid activation [6]. The oxorhenium catalyst demonstrates remarkable tolerance to biomass-derived feedstocks such as furfural and glycerol [6].

Low catalyst loading requirements represent another significant advantage of the solvent-free methodology [6]. The cationic oxorhenium(V) oxazoline complex [2-(2'-hydroxyphenyl)-2-oxazolinato(-2)]oxorhenium(v) achieves high conversion rates with minimal catalyst quantities [6]. The resulting cyclic acetals demonstrate potential applications as value-added chemicals and oxygenate fuel additives [6].

The stereoselectivity of solvent-free reactions provides valuable insights into the reaction mechanism [6]. Differences in stereoselectivity observed between epoxide and diol substrates suggest distinct mechanistic pathways [6]. The absence of solvent effects allows for more direct catalyst-substrate interactions, potentially leading to enhanced selectivity and improved reaction control [6].

Catalytic Systems for Synthesis

Homogeneous Acid Catalysts

Homogeneous acid catalysts have traditionally dominated the field of dioxolane synthesis due to their high activity and selectivity under mild reaction conditions [10]. Sulfuric acid remains one of the most commonly employed catalysts, typically used in concentrations ranging from 5 to 10 mol% and achieving conversions between 92 to 98% [10]. The strong Brønsted acidity of sulfuric acid provides effective activation of carbonyl groups for nucleophilic attack [10].

Para-toluenesulfonic acid offers advantages in terms of milder reaction conditions and improved selectivity, operating effectively at temperatures between 25 to 60 degrees Celsius [10]. This catalyst system achieves conversions of 88 to 95% with selectivity ranging from 92 to 97% [10]. The moderate acidity and reduced corrosivity make para-toluenesulfonic acid particularly suitable for sensitive substrates [10].

Phosphoric acid represents a compromise between activity and corrosivity, requiring catalyst loadings of 2 to 8 mol% and operating temperatures of 70 to 90 degrees Celsius [10]. The conversion rates range from 85 to 92% with selectivity between 88 to 93% [10]. While phosphoric acid demonstrates lower activity compared to sulfuric acid, its reduced corrosivity makes it more suitable for industrial applications [10].

Triflic acid exhibits exceptional activity even at low temperatures, requiring only 0.5 to 2 mol% catalyst loading and achieving conversions of 95 to 99% [10]. The high selectivity of 96 to 99% makes triflic acid particularly attractive for applications requiring high product purity [10]. However, the significant cost of triflic acid limits its widespread industrial adoption [10].

| Catalyst | Concentration (mol%) | Temperature (°C) | Conversion (%) | Selectivity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Sulfuric acid (H₂SO₄) | 5-10 | 60-80 | 92-98 | 90-95 | Low cost, high activity | Corrosive, separation issues |

| p-Toluenesulfonic acid (p-TSA) | 1-5 | 25-60 | 88-95 | 92-97 | Mild conditions, good selectivity | Higher cost |

| Phosphoric acid (H₃PO₄) | 2-8 | 70-90 | 85-92 | 88-93 | Moderate corrosivity | Lower activity |

| Triflic acid (TfOH) | 0.5-2 | 0-25 | 95-99 | 96-99 | High activity at low temperature | Very expensive |

Heterogeneous Catalytic Systems

2.2.2.1. Ion Exchange Resins

Ion exchange resins have emerged as highly effective heterogeneous catalysts for dioxolane synthesis, offering advantages in terms of easy separation, reusability, and reduced corrosion issues [12] [16]. Amberlite resins bearing tertiary amine functional groups demonstrate excellent catalytic performance in acetalization reactions [16]. The ion exchangeability, high mechanical and thermal stability, and bead format provide versatility for application in different reaction modes [12].

Amberlite IR-120 in the hydrogen form represents one of the most widely studied ion exchange resin catalysts [16]. This catalyst system operates effectively at temperatures between 70 to 100 degrees Celsius, achieving conversions of 85 to 92% [16]. The sulfonic acid functional groups provide strong Brønsted acidity comparable to homogeneous acid catalysts [16]. The resin can be recycled 5 to 8 times without significant loss of activity [16].

Dowex 50W-X8 demonstrates superior performance compared to other ion exchange resins, achieving conversions of 88 to 95% at operating temperatures of 80 to 120 degrees Celsius [31]. The high degree of cross-linking provides enhanced thermal stability and resistance to swelling [31]. This catalyst system can be reused for 8 to 12 cycles while maintaining consistent catalytic activity [31].

The mechanism of ion exchange resin catalysis involves the protonation of carbonyl groups by the sulfonic acid sites, followed by nucleophilic attack and cyclization [16]. The heterogeneous nature allows for easy catalyst recovery through simple filtration [16]. The absence of metal components makes these catalysts particularly suitable for applications requiring metal-free products [12].

2.2.2.2. Zeolites and Metal-Modified Zeolites

Zeolite catalysts offer unique advantages in dioxolane synthesis due to their well-defined pore structures, tunable acidity, and excellent thermal stability [13]. ZSM-5 zeolite demonstrates effective catalytic activity with both Brønsted and Lewis acid sites contributing to the acetalization process [13]. The medium-pore structure of ZSM-5 provides shape selectivity while allowing access to the active sites [13].

H-Y zeolite exhibits superior performance due to its large pore structure and high surface area ranging from 500 to 700 square meters per gram [13]. The predominantly Brønsted acidic nature of H-Y zeolite facilitates efficient protonation of carbonyl groups [13]. Operating temperatures of 80 to 120 degrees Celsius result in conversions of 85 to 93% [13]. The catalyst can be regenerated and reused for 8 to 12 cycles [13].

Metal-modified zeolites represent an advanced class of catalysts with enhanced activity and selectivity [13]. Zirconium-modified Y zeolite demonstrates exceptional performance in the hydrogenation of biomass-derived compounds, achieving over 95% yield under optimized conditions [13]. The incorporation of metal species creates additional Lewis acid sites and modifies the electronic properties of the zeolite framework [13].

Vanadium-substituted phosphomolybdic acid supported on SBA-15 exhibits remarkable catalytic activity in vapor phase reactions [37]. The mesoporous structure of SBA-15 provides enhanced accessibility to active sites while maintaining the integrity of the heteropolyacid structure [37]. The catalyst achieves 100% conversion of glycerol with high selectivity toward the desired products [37].

2.2.2.3. Sulfated Metal Oxides

Sulfated metal oxides represent a unique class of solid acid catalysts with exceptional activity in acetalization reactions [14]. Sulfated zirconia demonstrates superacidic properties that rival or exceed those of conventional liquid acids [14]. The tetragonal crystal structure of sulfated zirconia provides optimal distribution of acidic sites [14].

Molybdenum oxide supported on silica (MoO₃/SiO₂) has proven to be an efficient and selective catalyst for 1,3-dioxolane synthesis [9]. The heteropolyacid nature of molybdenum-containing species provides both Brønsted and Lewis acidic sites [9]. The silica support enhances the dispersion of active sites and improves thermal stability [9].

The catalytic mechanism of sulfated metal oxides involves the generation of strong acid sites through the interaction between metal oxide and sulfate species [14]. The proposed mechanism includes both unimolecular and bimolecular pathways depending on reaction conditions [14]. The stabilization of reaction intermediates through sulfate ester formation contributes to the exceptional activity [14].

Iron-modified phosphomolybdic acid catalysts demonstrate excellent performance in esterification reactions related to dioxolane synthesis [41]. The incorporation of iron species enhances the thermal stability and modifies the electronic properties of the heteropolyacid [41]. These catalysts maintain activity up to 800 degrees Celsius and can be recycled multiple times [41].

| Catalyst System | Active Sites | Surface Area (m²/g) | Temperature (°C) | Conversion (%) | Reusability (cycles) |

|---|---|---|---|---|---|

| Amberlite IR-120 (H⁺) | Sulfonic acid groups | 50-60 | 70-100 | 85-92 | 5-8 |

| Dowex 50W-X8 | Sulfonic acid groups | 45-55 | 80-120 | 88-95 | 8-12 |

| ZSM-5 zeolite | Brønsted and Lewis acid sites | 300-450 | 100-150 | 82-90 | 6-10 |

| H-Y zeolite | Brønsted acid sites | 500-700 | 80-120 | 85-93 | 8-12 |

| SBA-15 supported HPA | Heteropolyacid sites | 600-800 | 100-140 | 92-98 | 12-20 |

Photocatalytic Synthesis Methods

Photocatalytic synthesis methods represent an emerging and environmentally sustainable approach to dioxolane formation [17] [18]. The photocatalytic hydrogen atom transfer of 1,3-dioxolane has been identified as a key mechanistic pathway for aldehyde synthesis [17]. This approach utilizes visible light-induced organic reactions under mild conditions, offering significant advantages over conventional thermal processes [17].

Iron(III) chloride hexahydrate combined with sodium nitrite forms an effective photocatalytic system for cyclic acetal synthesis [18]. The general procedure involves charging the reactor with 6.3 millimoles of iron(III) chloride hexahydrate and sodium nitrite, followed by addition of primary alcohols and appropriate diols [18]. The photocatalytic reaction proceeds under UV irradiation using a medium-pressure mercury lamp [18].

The photocatalytic installation employs a quartz reactor with magnetic stirring, maintaining controlled temperature conditions between 20 to 50 degrees Celsius [18]. The radiation source provides a spectral composition of 48% ultraviolet range, 43% visible range, and 9% infrared range [18]. Photoactivation times range from 6 to 24 hours depending on substrate reactivity [18].

Product isolation involves extraction with ethyl ether followed by drying with anhydrous sodium sulfate [18]. The crude product undergoes fractional distillation to obtain pure dioxolane derivatives [18]. Yields of 67% have been achieved for 2-methyl-1,3-dioxolane synthesis under optimized photocatalytic conditions [18].

Green Chemistry Approaches

Solventless Reaction Conditions

Solventless reaction conditions represent a cornerstone of green chemistry approaches to dioxolane synthesis, eliminating the need for organic solvents and reducing environmental impact [6] [19]. The development of 1,3-dioxolane compounds as biobased reaction media has gained significant attention due to their favorable properties and sustainable origin [19]. These compounds can be easily prepared from renewable feedstocks such as lactic acid and formaldehyde [19].

The advantages of solventless conditions extend beyond environmental considerations to include improved atom economy, simplified product isolation, and reduced equipment requirements [23]. The absence of solvents allows for higher substrate concentrations and more efficient heat transfer [23]. Process intensification through solventless conditions often results in shorter reaction times and higher productivity [23].

5-methyl-1,3-dioxolane-4-one has emerged as a particularly promising green solvent alternative [19]. This compound satisfies the criteria for a green solvent including easy preparation from renewable resources, stability under neutral or basic conditions, and survival under mildly acidic conditions [19]. The evaluation of Kamlet-Taft and Hansen solvent parameters demonstrates close similarity to gamma-valerolactone, suggesting effective replacement potential [19].

The three-phase system formation capability of certain dioxolane compounds provides unique technological opportunities not available with conventional one- and two-phase systems [19]. This property enables novel separation and purification strategies that can significantly reduce energy requirements [19]. The potential for four-phase systems using specific solvent combinations opens additional possibilities for process innovation [19].

Renewable Feedstock Utilization

Renewable feedstock utilization represents a critical aspect of sustainable dioxolane synthesis, with biomass-derived materials serving as primary starting materials [8] [20] [21]. Glycerol derived from biodiesel production provides an abundant and cost-effective renewable feedstock for dioxolane synthesis [8]. The transformation of glycerol waste streams into valuable chemical intermediates addresses both waste management and resource utilization challenges [8].

2,3-butanediol has emerged as another promising renewable feedstock for sustainable fuel production [21]. The conversion of 2,3-butanediol into alkenes through dioxolane intermediates eliminates the need for external aldehyde input by generating aldehyde as a co-product [21]. This self-sustaining process represents a significant advancement in renewable fuel technology [21].

The dioxolane intermediates formed from renewable feedstocks demonstrate high potential as sustainable aviation fuel precursors [21]. The energy-efficient separation methods avoid traditional distillation requirements, reducing overall energy consumption [21]. The aldehyde recycling capability creates a closed-loop process that minimizes external chemical inputs [21].

Biomass fermentation processes provide access to various diol starting materials including ethylene glycol and propylene glycol [20]. These renewable diols can be efficiently converted to dioxolane fuels with comparable performance to conventional biodiesels [20]. The resulting fuels exhibit higher cetane numbers and lower melting points compared to traditional biodiesel formulations [20].

Energy-Efficient Synthetic Routes

Energy-efficient synthetic routes focus on minimizing energy consumption while maintaining high yields and selectivity [21] [23]. Microwave-assisted synthesis represents one approach to achieving significant energy savings through rapid and selective heating [23]. The direct heating mechanism of microwaves allows for precise temperature control and reduced reaction times [23].

Continuous flow processes offer substantial advantages in terms of energy efficiency and scalability [21]. The conversion of 2,3-butanediol into alkenes through continuous flow reactors demonstrates comparable yields and enantioselectivities to batch processes while providing better heat and mass transfer [21]. The elimination of batch-to-batch variations improves process consistency and reduces energy waste [21].

Temperature optimization strategies play a crucial role in energy-efficient synthesis [23]. Lower temperature processes reduce energy requirements and often improve selectivity by minimizing side reactions [23]. The development of catalysts that operate effectively at ambient or near-ambient temperatures represents a significant advancement in sustainable synthesis [23].

Process integration approaches combine multiple reaction steps to eliminate intermediate isolation and purification steps [21]. The in-situ generation and consumption of reactive intermediates reduces overall energy requirements and simplifies process design [21]. These integrated approaches often result in higher overall yields and reduced waste generation [21].

Environmental Impact Assessment of Synthesis Methods

Environmental impact assessment of dioxolane synthesis methods reveals significant differences in sustainability metrics across different approaches [25] [26] [28]. Life cycle assessment studies demonstrate that green chemistry approaches achieve substantially lower carbon footprints compared to conventional methods [28]. The carbon footprint ranges from 0.8 to 1.4 kilograms of carbon dioxide equivalent per kilogram of product for biocatalytic approaches, compared to 2.8 to 3.5 for conventional acid-catalyzed methods [28].

Water usage represents another critical environmental parameter, with solventless synthesis achieving water consumption as low as 2 to 5 liters per kilogram of product [28]. Conventional acid-catalyzed processes require 15 to 25 liters of water per kilogram of product, highlighting the environmental advantages of green chemistry approaches [28]. The reduced water requirements translate to lower wastewater generation and simplified effluent treatment [28].

Waste generation assessment reveals dramatic improvements in green chemistry approaches, with solventless and photocatalytic methods generating only 0.1 to 0.3 kilograms of waste per kilogram of product [28]. Conventional processes generate 0.8 to 1.2 kilograms of waste per kilogram of product, representing a three to four-fold increase in waste burden [28]. The reduced waste generation contributes to lower disposal costs and environmental impact [28].

Energy consumption analysis demonstrates the superior efficiency of green chemistry approaches [28]. Biocatalytic synthesis requires only 10 to 20 megajoules per kilogram of product, while conventional methods require 45 to 65 megajoules per kilogram [28]. This substantial reduction in energy requirements contributes to lower operating costs and reduced greenhouse gas emissions [28].

| Synthesis Method | Carbon Footprint (kg CO₂ eq/kg product) | Water Usage (L/kg product) | Waste Generation (kg/kg product) | Energy Consumption (MJ/kg product) | Atom Economy (%) |

|---|---|---|---|---|---|

| Conventional acid-catalyzed | 2.8-3.5 | 15-25 | 0.8-1.2 | 45-65 | 75-85 |

| Heterogeneous catalysis | 1.8-2.4 | 8-15 | 0.3-0.6 | 25-40 | 80-90 |

| Solventless synthesis | 1.2-1.8 | 2-5 | 0.1-0.3 | 15-25 | 90-95 |

| Biocatalytic approach | 0.8-1.4 | 5-10 | 0.2-0.4 | 10-20 | 85-95 |

| Photocatalytic synthesis | 1.0-1.6 | 3-8 | 0.1-0.3 | 12-22 | 88-94 |

Reaction Rate Determination

The determination of reaction rates for (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol formation involves sophisticated kinetic analysis methodologies that provide fundamental insights into the mechanistic pathways. Comprehensive kinetic investigations have established that the thermal decomposition of 2,2-dimethyl-1,3-dioxolane follows first-order law kinetics under homogeneous conditions [1] [2]. The reaction exhibits unimolecular behavior in static systems deactivated with allyl bromide, demonstrating the absence of radical chain mechanisms in the presence of free radical suppressors such as propene [1].

Quantitative rate determinations have been conducted across temperature ranges of 459-490°C and pressure ranges of 46-113 Torr, utilizing gas-phase thermal decomposition techniques [1] [2]. The experimental methodology employs static reaction systems with systematic monitoring of product formation, specifically acetaldehyde and corresponding ketone products. These investigations reveal that the rate coefficients conform to Arrhenius equation behavior with exceptional correlation coefficients of r = 0.9998 [1].

Rate constant expressions for the ketalization process have been established through rigorous experimental protocols. The temperature dependence of rate constants follows the Arrhenius relationship: log k = (14.16 ± 0.14) - (253.7 ± 2.0)(2.303RT)^(-1) [1] [2]. This mathematical formulation enables precise prediction of reaction rates under varying thermal conditions and provides the foundation for industrial process optimization.

Alternative kinetic approaches utilizing heterogeneous catalysis have demonstrated significantly different rate behaviors. Glycerol ketalization systems employing ion exchange resins exhibit activation energies of 39.3 kJ/mol under solvent-free conditions [3]. These catalytic systems operate effectively at substantially lower temperatures (298-323 K) compared to thermal decomposition processes, highlighting the profound influence of catalytic pathways on reaction kinetics.

Effect of Reaction Parameters

The influence of reaction parameters on ketalization kinetics demonstrates complex interdependencies that significantly affect overall process efficiency. Temperature effects exhibit positive correlation with reaction rates, consistent with endothermic reaction thermodynamics [3]. Systematic studies across temperature ranges of 298-323 K reveal conversion increases from 30% at 298 K to 67% at 323 K, demonstrating the substantial thermal dependence of the ketalization process [3].

Catalyst loading optimization studies indicate optimal performance at 1.0 weight percent relative to glycerol mass [3]. Lower catalyst concentrations (0.25-0.50 wt%) result in insufficient active sites for effective catalysis, while excessive loading (>1.0 wt%) leads to competitive hydrolysis reactions that decrease overall conversion efficiency. This optimization reflects the delicate balance between forward reaction promotion and side reaction suppression in heterogeneous catalytic systems.

Molar ratio effects demonstrate that glycerol-to-acetone ratios of 1:3 provide optimal conversion efficiency [3]. Ratios below this threshold suffer from inadequate driving force for forward reaction completion, while excessive acetone concentrations lead to diminishing returns due to thermodynamic limitations. The optimal molar ratio represents a compromise between reaction completeness and economic considerations related to reactant consumption.

Reaction time studies indicate that equilibrium achievement occurs within 120 minutes under optimal conditions [3]. Initial reaction rates exhibit rapid conversion during the first 30 minutes, followed by gradual approach to equilibrium. Extended reaction times beyond 180 minutes do not significantly improve conversion due to thermodynamic equilibrium constraints and potential product decomposition at elevated temperatures.

Stirring speed investigations reveal mass transfer limitations at low agitation rates, with optimal performance achieved at 700 rpm [3]. Insufficient mixing results in heterogeneous reaction conditions that limit contact between reactants and catalytic sites. However, excessive agitation beyond optimal values does not provide additional benefits and may contribute to mechanical degradation of catalyst particles.

Activation Energy Calculations

Activation energy determination for (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol formation reactions reveals distinct values depending on reaction conditions and mechanistic pathways. Gas-phase thermal decomposition studies yield activation energies of 253.7 ± 2.0 kJ/mol for 2,2-dimethyl-1,3-dioxolane systems [1] [2]. These values represent the energy barrier for concerted nonsynchronous four-centered cyclic transition state formation, indicating substantial energy requirements for thermal activation.

Comparative analysis with related dioxolane compounds demonstrates structural influences on activation barriers. 2-Methyl-1,3-dioxolane exhibits slightly lower activation energy (242.1 ± 1.0 kJ/mol) compared to the dimethyl derivative [1]. This difference reflects the electronic and steric effects of methyl substitution on transition state stabilization. Cyclopentanone ethylene ketal systems show identical activation energies (253.7 ± 2.0 kJ/mol) to the dimethyl-dioxolane, suggesting similar mechanistic pathways for these structurally related compounds [1].

Catalytic systems demonstrate dramatically reduced activation energies compared to thermal processes. Glycerol ketalization using ion exchange resins exhibits activation energies of 39.3 kJ/mol [3], representing an approximately 85% reduction compared to thermal decomposition pathways. This substantial reduction reflects the catalytic lowering of energy barriers through acid-catalyzed mechanisms that stabilize transition states and intermediates.

Alternative catalytic systems show varied activation energy requirements. HZSM-5 catalyzed cyclohexanone-glycol ketalization demonstrates activation energies of 164.34 kJ/mol [4], intermediate between thermal and resin-catalyzed processes. These variations reflect differences in active site structure, acidity, and substrate binding affinities that influence transition state energetics.

Computational studies using density functional theory methods (B3LYP and MPW1PW91 with 6-31G(d,p) and 6-31++G(d,p) basis sets) support experimental activation energy determinations [1]. Electronic structure calculations suggest that activation barriers correspond to concerted four-centered transition states with predominant elongation of C-OCH₃ bonds. These computational insights provide molecular-level understanding of the energy requirements for ketalization processes.

Mechanistic Studies

Proposed Reaction Mechanisms

The mechanistic understanding of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol formation encompasses multiple pathways depending on reaction conditions and catalytic systems. Thermal decomposition mechanisms involve stepwise processes through concerted nonsynchronous four-centered cyclic transition states [1] [2]. Electronic structure calculations using density functional theory methods reveal that the rate-determining step proceeds through elongation of C-OCH₃ bonds in the direction Cα(δ+)...OCH₃(δ-) [1].

Acid-catalyzed ketalization mechanisms follow distinct pathways involving protonation-mediated steps. The general mechanism initiates with carbonyl group protonation by acid catalysts, significantly enhancing electrophilic character [5] [6]. Subsequent nucleophilic attack by alcohol hydroxyl groups leads to hemiketal intermediate formation. This mechanism represents the classical pathway for acetal and ketal synthesis under protic conditions.

The hemiketal intermediate undergoes further transformation through additional protonation events that facilitate water elimination [5] [6]. The resulting carbocation species experiences nucleophilic attack from second alcohol molecules, completing ketal formation. This stepwise mechanism explains the requirement for acid catalysis and the production of water as a co-product in ketalization reactions.

Alternative mechanistic pathways involve direct epoxide addition to carbonyl groups under Lewis acid catalysis [7]. These mechanisms utilize organometallic complexes such as [Cp*Ir(NCMe)₃]²⁺ to activate epoxide rings toward nucleophilic attack by acetone molecules. The mechanism proceeds through epoxide coordination to the iridium center, followed by backside addition of acetone to carbon atoms. This approach provides alternative synthetic routes to dioxolane products.

Computational mechanistic studies reveal detailed energy profiles for individual reaction steps [8]. Density functional theory calculations at the B3LYP/6-31G(d) level demonstrate that ring closure represents the rate-determining step with activation barriers of approximately 52.3 kJ/mol. Initial reactant adsorption and product desorption exhibit significantly lower energy barriers (12.5 and 15.2 kJ/mol, respectively), confirming that chemical transformation rather than mass transfer limitations control overall reaction rates.

Intermediate Formation and Stability

Intermediate species formation during (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol synthesis exhibits distinct stability characteristics that influence overall reaction pathways. Hemiketal intermediates represent the primary observable species during acid-catalyzed ketalization processes [5] [6]. These intermediates demonstrate metastable behavior with sufficient lifetime for spectroscopic detection and characterization.

Nuclear magnetic resonance monitoring of ketalization reactions reveals the temporal evolution of intermediate concentrations [9]. ¹H NMR spectroscopy shows that mixed ketal intermediates increase initially during reaction progress, then decrease as final cyclic products form. This observation supports stepwise mechanisms involving discrete intermediate formation rather than concerted processes.

Thermodynamic stability analysis of intermediates indicates that hemiketal species exhibit higher free energies compared to final cyclic products [5]. The thermodynamic driving force for ring closure reflects the entropy gain associated with water elimination and the enthalpic stabilization of five-membered ring systems. These factors combine to make ketalization reactions thermodynamically favorable under appropriate conditions.

Computational studies reveal detailed intermediate structures and their relative stabilities [8]. Density functional theory calculations demonstrate that hemiketal intermediates possess C-O bond lengths of approximately 1.43 Å, intermediate between single and double bond character. Protonated intermediates exhibit increased bond polarization that facilitates subsequent nucleophilic attack and ring closure.

Experimental evidence for intermediate stability comes from isolation and characterization studies under controlled conditions [9]. Reaction monitoring using thin-layer chromatography and gas chromatography-mass spectrometry confirms the presence of intermediate species during reaction progress. The ability to detect and characterize these intermediates provides crucial mechanistic insights for process optimization.

Kinetic stability of intermediates depends significantly on reaction conditions, particularly temperature and pH [5]. Higher temperatures accelerate intermediate conversion to final products, while extreme pH conditions may lead to decomposition or side reactions. Optimal conditions maintain intermediate stability while promoting forward reaction progress toward desired cyclic ketal products.

Computational Modeling of Reaction Pathways

Computational modeling of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol formation pathways employs sophisticated quantum chemical methods to elucidate molecular-level mechanisms. Density functional theory calculations using B3LYP functionals with 6-31G(d,p) basis sets provide detailed transition state geometries and energy barriers [1] [8]. These computational approaches enable prediction of reaction feasibility and identification of rate-determining steps.

Electronic structure calculations reveal that decomposition mechanisms involve stepwise processes with multiple transition states [1]. The primary pathway proceeds through concerted four-centered cyclic transition states, while secondary pathways involve six-centered mechanisms for intermediate decomposition. Computational results demonstrate excellent agreement with experimental activation energies, validating the theoretical approaches.

Solvent effects modeling using continuum solvation models (CPCM) demonstrates significant influences on reaction energetics [8]. Calculations in toluene and dichloromethane reveal that solvent polarity affects transition state stabilization and intermediate formation. These computational insights explain experimental observations of solvent-dependent reaction rates and selectivities.

Microkinetic modeling combines quantum chemical calculations with kinetic analysis to predict overall reaction behavior [10] [11]. This approach integrates density functional theory-derived energetics with differential equation systems describing reaction networks. The resulting models enable prediction of conversion, selectivity, and reaction rates under various conditions.

Advanced computational methods including coupled cluster theory [CCSD(T)] provide benchmark accuracy for critical transition states [1]. These high-level calculations confirm density functional theory predictions while providing improved quantitative accuracy for energy barriers. The computational hierarchy from density functional theory to coupled cluster methods ensures reliable mechanistic predictions.

Machine learning approaches increasingly complement traditional computational methods for reaction pathway prediction [10]. These techniques utilize large databases of quantum chemical calculations to identify patterns and predict properties of new systems. Integration of machine learning with quantum chemistry enables rapid screening of reaction conditions and catalyst modifications.

Thermodynamic Parameters

Enthalpy and Entropy Considerations

Thermodynamic analysis of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol formation reveals fundamental energetic relationships that govern reaction feasibility and equilibrium positions. Enthalpy measurements for dioxolane formation indicate exothermic reaction character with typical values of ΔH° = -42.5 ± 3.2 kJ/mol [12] [3]. These negative enthalpy values reflect the energetic stabilization achieved through cyclic structure formation and elimination of water molecules.

Entropy changes associated with ketalization reactions demonstrate complex behavior due to competing molecular reorganization effects [12] [13]. Ring formation processes typically exhibit negative entropy changes (ΔS° = -165.3 ± 8.5 J/mol·K) due to reduced molecular degrees of freedom in cyclic products compared to linear precursors. However, water elimination contributes positive entropy terms that partially offset ring closure effects.

Temperature dependence of thermodynamic parameters reveals varying contributions of enthalpic and entropic factors to overall reaction driving forces [14]. van 't Hoff analysis demonstrates that enthalpy changes dominate at lower temperatures, while entropy contributions become increasingly significant at elevated temperatures. This temperature dependence influences optimal reaction conditions for maximum conversion efficiency.

Calorimetric studies of ketalization reactions provide direct measurement of enthalpy changes under controlled conditions [12]. Differential scanning calorimetry and isothermal titration calorimetry techniques enable precise determination of heat effects associated with individual reaction steps. These experimental approaches complement computational predictions and provide validation for theoretical thermodynamic calculations.

Comparative analysis of enthalpy values for related dioxolane systems reveals structure-activity relationships [15]. Substitution patterns significantly influence reaction energetics, with electron-donating groups generally decreasing reaction exothermicity while electron-withdrawing substituents increase driving forces. These trends enable prediction of thermodynamic favorability for new substrate combinations.

Statistical thermodynamic calculations using quantum chemical methods provide molecular-level insights into entropy contributions [12]. Vibrational frequency analysis enables partition function evaluation and entropy determination from first principles. These computational approaches complement experimental measurements and enable prediction of entropy values for systems that are difficult to study experimentally.

Equilibrium Constants and Their Temperature Dependence

Equilibrium constant determination for (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol formation provides quantitative measures of reaction thermodynamic favorability. Experimental measurements indicate equilibrium constants of K = 2.5 × 10³ at 298.15 K, demonstrating substantial thermodynamic driving forces toward product formation [3]. These values reflect the combined effects of enthalpic stabilization and entropic contributions from water elimination.

Temperature dependence of equilibrium constants follows van 't Hoff equation relationships that enable prediction of equilibrium positions under varying thermal conditions [16] [14]. The mathematical relationship ln K = -ΔH°/RT + ΔS°/R provides direct correlation between equilibrium constants and fundamental thermodynamic parameters. Linear van 't Hoff plots yield slopes corresponding to reaction enthalpies and intercepts related to entropy changes.

Experimental determination of equilibrium constants across temperature ranges of 298-323 K reveals systematic variations that confirm thermodynamic predictions [3]. Higher temperatures generally decrease equilibrium constants for exothermic ketalization reactions, consistent with Le Chatelier's principle. However, the magnitude of temperature effects depends on the relative contributions of enthalpy and entropy changes.

Pressure effects on equilibrium constants typically exhibit minimal influence for condensed phase ketalization reactions [3]. The small molar volume changes associated with cyclic product formation result in negligible pressure dependence according to Le Chatelier's principle. This insensitivity to pressure variations simplifies industrial process design and operation.

Solvent effects on equilibrium constants demonstrate significant influences through differential solvation of reactants and products [12] [13]. Polar solvents generally stabilize charged transition states and intermediates, while nonpolar solvents favor neutral species. These solvation effects can shift equilibrium positions by several orders of magnitude, highlighting the importance of solvent selection in process optimization.

Activity coefficient corrections become important for concentrated solutions where ideal behavior assumptions break down [3]. Deviations from ideality can significantly affect apparent equilibrium constants and must be considered for accurate thermodynamic analysis. These corrections require detailed knowledge of solution thermodynamics and component interaction parameters.

Gibbs Free Energy Analysis

Gibbs free energy analysis provides the ultimate criterion for spontaneity and equilibrium in (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol formation reactions. Standard Gibbs free energy changes of ΔG° = -471.2 ± 12.8 kJ/mol indicate highly favorable thermodynamics for ketalization processes [17] [18]. These large negative values reflect the combined contributions of enthalpic stabilization and favorable entropy changes.

Temperature dependence of Gibbs free energy follows the fundamental relationship ΔG° = ΔH° - TΔS°, enabling prediction of reaction favorability across operating temperature ranges [16] [14]. The competition between enthalpic and entropic contributions determines optimal temperature conditions for maximum thermodynamic driving force. Analysis reveals that moderate temperatures typically provide optimal conditions balancing these competing factors.

Pressure dependence of Gibbs free energy exhibits minimal effects for ketalization reactions involving condensed phases [14]. The relationship ΔG = ΔG° + RT ln Q accounts for concentration effects on reaction driving forces. Under typical reaction conditions, concentration-dependent terms provide the primary source of Gibbs free energy variation rather than pressure effects.

Computational determination of Gibbs free energies employs quantum chemical methods combined with statistical thermodynamic analysis [8] [17]. Density functional theory calculations provide electronic energies, while frequency analysis yields vibrational contributions to thermal corrections. These computational approaches enable prediction of Gibbs free energies for systems that are experimentally challenging to study.

Solvent effects on Gibbs free energies require consideration of solvation contributions to overall reaction energetics [12] [19]. Continuum solvation models such as polarizable continuum model enable computational prediction of solvent influences on reaction thermodynamics. These approaches demonstrate that solvent polarity can dramatically affect reaction favorability through differential solvation of reactants and products.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant